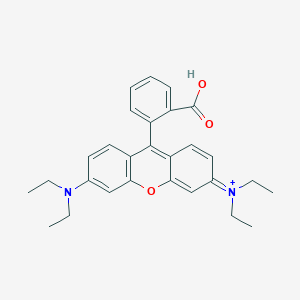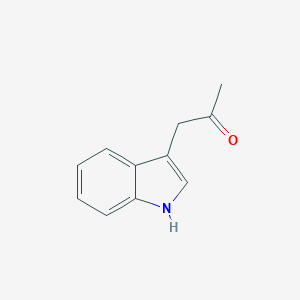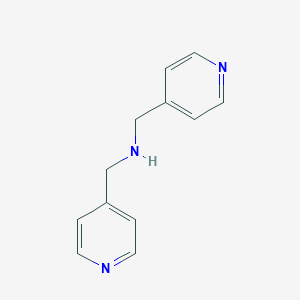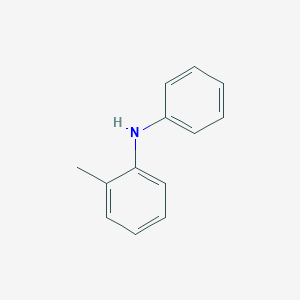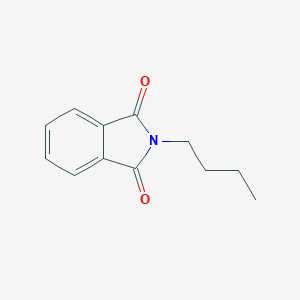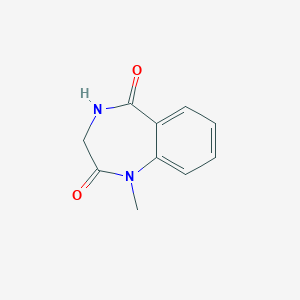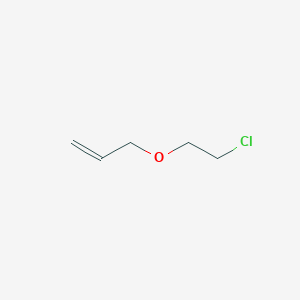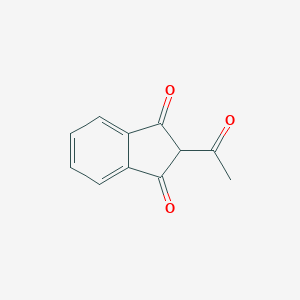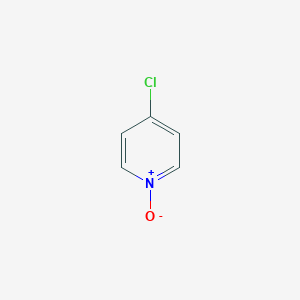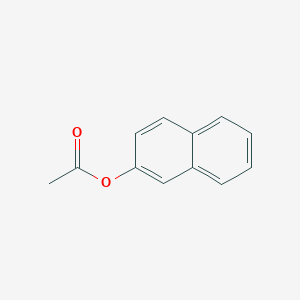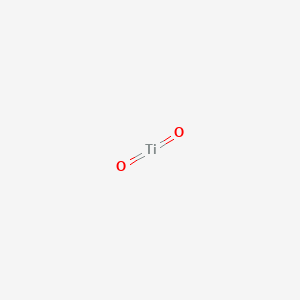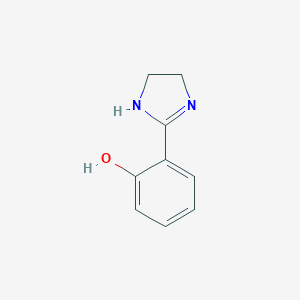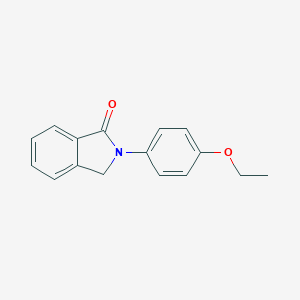
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one, also known as ER-464195-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoindolones, which are known to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is that it has been found to have low toxicity, making it a potentially safe compound for use in lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one. One direction is to further investigate its potential applications in cancer research and treatment. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves the reaction of 4-ethoxyphenylhydrazine with 4-chloro-2-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as palladium on carbon to yield 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one.
Applications De Recherche Scientifique
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has been found to have potential applications in various scientific research fields. One such application is in the field of cancer research, where it has been shown to have anti-tumor activity. Studies have also shown that 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
89313-72-4 |
|---|---|
Nom du produit |
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one |
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-2-19-14-9-7-13(8-10-14)17-11-12-5-3-4-6-15(12)16(17)18/h3-10H,2,11H2,1H3 |
Clé InChI |
WYTMNHJXLDVWGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
SMILES canonique |
CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



